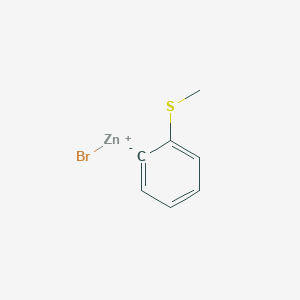

bromozinc(1+);methylsulfanylbenzene

CAS No.: 648897-14-7

Cat. No.: VC16898069

Molecular Formula: C7H7BrSZn

Molecular Weight: 268.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648897-14-7 |

|---|---|

| Molecular Formula | C7H7BrSZn |

| Molecular Weight | 268.5 g/mol |

| IUPAC Name | bromozinc(1+);methylsulfanylbenzene |

| Standard InChI | InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | XBGODOIWLLANCE-UHFFFAOYSA-M |

| Canonical SMILES | CSC1=CC=CC=[C-]1.[Zn+]Br |

Introduction

Bromozinc(1+);methylsulfanylbenzene is an organometallic compound with the molecular formula . It is a derivative of methylsulfanylbenzene (thioanisole) where a bromozinc moiety replaces a hydrogen atom on the aromatic ring. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.

Synthetic Routes

Bromozinc(1+);methylsulfanylbenzene is typically synthesized via copper-catalyzed cross-coupling reactions. A common method involves reacting bromozinc-difluoromethylphosphonate with aryl triazenes (iodo or bromo derivatives). The reaction conditions often include:

-

Catalyst: Copper salts (e.g., CuI)

-

Solvent: Polar aprotic solvents like tetrahydrofuran (THF)

-

Temperature: Moderate (20–50°C)

Industrial Production

While industrial-scale production methods are not well-documented, scaling up laboratory protocols would involve optimizing catalyst concentration, temperature, and pressure to maximize yield and purity.

Types of Reactions

Bromozinc(1+);methylsulfanylbenzene participates in several reaction types:

-

Cross-Coupling Reactions: Forms carbon-carbon bonds with electrophilic partners.

-

Substitution Reactions: The bromozinc group can be replaced by nucleophiles such as amines or alcohols.

-

Oxidation and Reduction: Oxidation yields sulfoxides or sulfones, while reduction leads to hydrocarbons.

Reaction Mechanism

In cross-coupling reactions, the bromozinc moiety acts as a nucleophile, attacking electrophilic centers on substrates like aryl halides. Copper catalysts stabilize the transition state and reduce activation energy, facilitating bond formation.

Organic Synthesis

The compound is widely used in synthesizing complex organic molecules due to its ability to form robust carbon-carbon bonds.

Medicinal Chemistry

It serves as a precursor for pharmaceutical intermediates, aiding in drug development.

Material Science

Bromozinc(1+);methylsulfanylbenzene is employed in crafting materials with specific electronic or optical properties.

Comparison with Similar Compounds

| Compound | Key Difference |

|---|---|

| Bromozinc-difluoromethylphosphonate | Contains a difluoromethylphosphonate group |

| Thioanisole | Lacks the bromozinc moiety |

The combination of bromozinc and methylsulfanyl groups makes this compound uniquely reactive compared to its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume